N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms, and an ethyl-substituted thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxin moiety with the thiadiazole ring. This is typically achieved through a nucleophilic substitution reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and carbonic anhydrase.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including Alzheimer’s disease and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it inhibits carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, leading to reduced enzyme activity. Additionally, its antibacterial activity is attributed to the inhibition of folic acid synthesis in bacteria, which is essential for their growth and multiplication.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also contains a benzodioxin moiety but differs in its sulfonamide group, which imparts different biological activities.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar to the previous compound but with a bromine substitution, enhancing its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains an acetamido group, which affects its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-11-14-12(18-15-11)13-8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTUOIGJVHLLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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